molecular formula C24H31N3O2 B246890 [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone

[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone

Cat. No. B246890
M. Wt: 393.5 g/mol
InChI Key: KGXHTSQDAQKAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone is a selective antagonist of the dopamine D3 receptor. It has been shown to decrease the activity of the mesolimbic dopamine system, which is implicated in reward processing and addiction. [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone also has affinity for the serotonin 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone has been shown to decrease drug-seeking behavior and relapse in animal models of addiction. It has also been shown to decrease anxiety and depression-like behaviors in animal models. [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone may have analgesic effects through its interaction with the dopamine and serotonin systems.

Advantages and Limitations for Lab Experiments

[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone is a relatively selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone has low solubility in water, which can make it difficult to administer in vivo. Additionally, [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone has not yet been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet established.

Future Directions

Future research on [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone could focus on its potential use in the treatment of addiction, anxiety, depression, and pain. Additional studies could investigate the safety and efficacy of [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone in humans. Furthermore, researchers could explore the potential of [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone as a tool for studying the dopamine D3 receptor and its role in various physiological and pathological processes. Finally, researchers could investigate the potential of [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone as a lead compound for the development of novel therapeutics.

Synthesis Methods

The synthesis of [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone involves the reaction of 1-benzylpiperidin-4-amine with 3-methoxybenzoyl chloride and piperazine. The resulting product is then purified using chromatography techniques. This method has been optimized over the years to increase the yield and purity of [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone.

Scientific Research Applications

[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic and antidepressant effects in animal models. [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone has been investigated for its potential use in the treatment of neuropathic pain and inflammation.

properties

Product Name

[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](3-methoxyphenyl)methanone

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C24H31N3O2/c1-29-23-9-5-8-21(18-23)24(28)27-16-14-26(15-17-27)22-10-12-25(13-11-22)19-20-6-3-2-4-7-20/h2-9,18,22H,10-17,19H2,1H3

InChI Key

KGXHTSQDAQKAOX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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